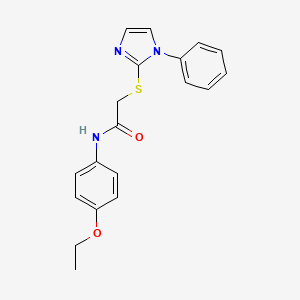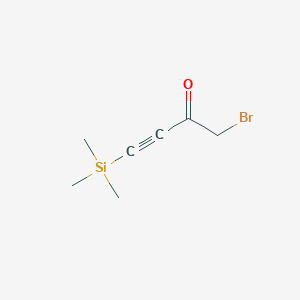![molecular formula C13H12ClNO3S B2386812 3-[(4-chlorophényl)sulfonyl]-4,6-diméthyl-2(1H)-pyridinone CAS No. 321431-06-5](/img/structure/B2386812.png)
3-[(4-chlorophényl)sulfonyl]-4,6-diméthyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound that belongs to the class of sulfonyl pyridinones This compound is characterized by the presence of a sulfonyl group attached to a pyridinone ring, which is further substituted with a 4-chlorophenyl group and two methyl groups at positions 4 and 6
Applications De Recherche Scientifique
3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride, 4,6-dimethyl-2-pyridone, and suitable bases.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The base, such as triethylamine or pyridine, is added to facilitate the reaction.
Reaction Mechanism: The sulfonyl chloride reacts with the pyridone in the presence of the base to form the desired sulfonyl pyridinone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-chlorophenyl)sulfonyl]benzoic acid: This compound shares the sulfonyl and chlorophenyl groups but differs in the core structure, which is a benzoic acid instead of a pyridinone.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain the chlorophenyl and sulfonyl groups but have a thiadiazole ring instead of a pyridinone.
Uniqueness
3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is unique due to its specific combination of functional groups and the pyridinone core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACYDQDBSOLPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332244 |
Source


|
| Record name | 3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321431-06-5 |
Source


|
| Record name | 3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3,5-bis(trifluoromethyl)benzoyl]-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2386730.png)


![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2386734.png)
![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2386738.png)




![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2386744.png)

![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)

![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)
